molecular formula C17H25N3O3S B4485034 1-METHYL-4-[3-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE

1-METHYL-4-[3-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE

Cat. No.: B4485034
M. Wt: 351.5 g/mol
InChI Key: OZIUGOLNYTUYBH-UHFFFAOYSA-N
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Description

1-METHYL-4-[3-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE is a complex organic compound that features a piperidine and piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-4-[3-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE typically involves multi-step reactions. One common method includes the reaction of 1-methylpiperazine with sodium triacetoxyborohydride and acetic acid in dichloromethane at room temperature . Another method involves the use of palladium on activated charcoal and hydrogen in methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-4-[3-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on activated charcoal.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-METHYL-4-[3-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-METHYL-4-[3-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-METHYL-4-[3-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE is unique due to its combined piperidine and piperazine ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications.

Properties

IUPAC Name

[3-(4-methylpiperazin-1-yl)sulfonylphenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-18-10-12-20(13-11-18)24(22,23)16-7-5-6-15(14-16)17(21)19-8-3-2-4-9-19/h5-7,14H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIUGOLNYTUYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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